![molecular formula C10H17NO5 B2593156 1-[(Tert-butoxy)carbonyl]-3-methoxyazetidine-3-carboxylic acid CAS No. 1780970-70-8](/img/structure/B2593156.png)
1-[(Tert-butoxy)carbonyl]-3-methoxyazetidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Tert-butoxy)carbonyl]-3-methoxyazetidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C10H17NO5. This compound is notable for its structural complexity, featuring a four-membered azetidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a methoxy group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-3-methoxyazetidine-3-carboxylic acid typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or amino acids.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent such as tetrahydrofuran (THF) or acetonitrile.
Methoxylation: The methoxy group is typically introduced via nucleophilic substitution reactions using methanol or other methoxy-containing reagents under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butoxy)carbonyl]-3-methoxyazetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Hydrolysis: TFA, HCl
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the Boc group yields the free amine, while substitution reactions can introduce various functional groups in place of the methoxy group.
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-3-methoxyazetidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and as a building block in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-methoxyazetidine-3-carboxylic acid depends on its specific application. In drug development, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis and ensuring the compound’s stability until it reaches its target.
Comparison with Similar Compounds
Similar Compounds
1-[(Tert-butoxy)carbonyl]azetidine-3-carboxylic acid: Similar structure but lacks the methoxy group.
3-Methoxyazetidine-3-carboxylic acid: Similar structure but lacks the Boc group.
1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
1-[(Tert-butoxy)carbonyl]-3-methoxyazetidine-3-carboxylic acid is unique due to the presence of both the Boc protecting group and the methoxy group, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis, offering versatility in the modification and functionalization of complex molecules.
Properties
IUPAC Name |
3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-9(2,3)16-8(14)11-5-10(6-11,15-4)7(12)13/h5-6H2,1-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCWOPRWTAQCRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1780970-70-8 |
Source


|
| Record name | 1-[(tert-butoxy)carbonyl]-3-methoxyazetidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
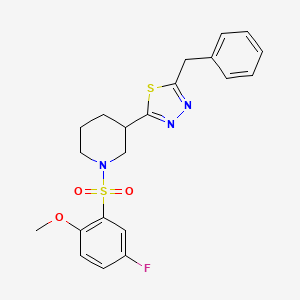
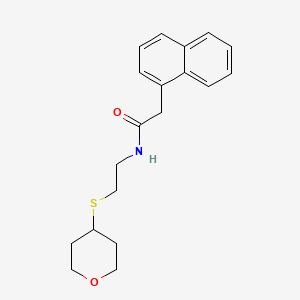
![(E)-4-(Dimethylamino)-N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]but-2-enamide](/img/structure/B2593078.png)
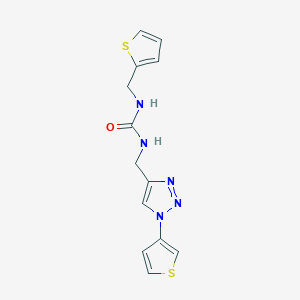
![2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2593080.png)
![N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2593083.png)
![N-(3,5-di-tert-butylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2593084.png)
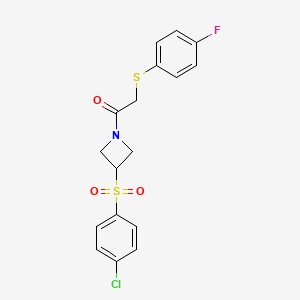
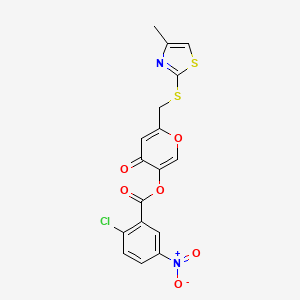
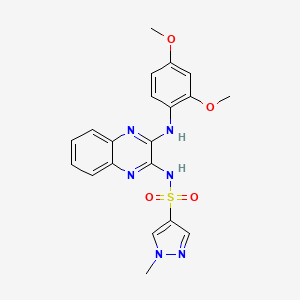
![2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]acetamide](/img/structure/B2593089.png)
![4-[3-(2-Methylpropanesulfonyl)piperidine-1-carbonyl]benzonitrile](/img/structure/B2593091.png)
![Methyl 1-[2-(cyanomethylamino)-2-oxoethyl]-2,3,4,5-tetrahydro-1-benzazepine-7-carboxylate](/img/structure/B2593093.png)
![3-benzyl-2-(furan-2-yl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2593095.png)
